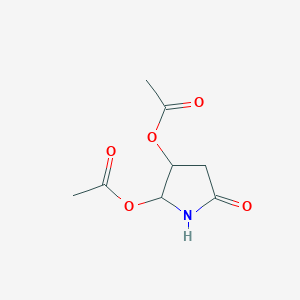![molecular formula C14H31NOSi B12565230 4-[Dimethyl(octyl)silyl]morpholine CAS No. 197018-73-8](/img/structure/B12565230.png)
4-[Dimethyl(octyl)silyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[Dimethyl(octyl)silyl]morpholine is a compound that belongs to the class of organosilicon compounds. It features a morpholine ring substituted with a dimethyl(octyl)silyl group. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Dimethyl(octyl)silyl]morpholine typically involves the silylation of morpholine. Silylation is a process where a silyl group is introduced into a molecule. In this case, morpholine reacts with dimethyl(octyl)silane in the presence of a catalyst such as sodium hydroxide. The reaction is carried out under mild conditions, often at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow processes are often employed to ensure efficient and consistent production. These processes involve the use of tubular reactors where the reactants are continuously fed, and the product is continuously removed. This method minimizes side reactions and maximizes yield .
Análisis De Reacciones Químicas
Types of Reactions
4-[Dimethyl(octyl)silyl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the silyl group to a silane.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted morpholine derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
4-[Dimethyl(octyl)silyl]morpholine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-[Dimethyl(octyl)silyl]morpholine involves its interaction with various molecular targets. The silyl group can form stable bonds with oxygen, nitrogen, and carbon atoms, leading to the formation of silyl ethers, silyl amides, and other derivatives. These interactions can modify the chemical and physical properties of the target molecules, enhancing their stability, solubility, and reactivity .
Comparación Con Compuestos Similares
Similar Compounds
Trimethoxysilane: Another organosilicon compound used in the production of silane coupling agents.
Dimethylsilyl ethers: Compounds with similar silyl groups but different organic backbones.
Uniqueness
4-[Dimethyl(octyl)silyl]morpholine is unique due to its morpholine ring, which imparts specific chemical properties not found in other silyl compounds. This makes it particularly useful in applications requiring both the stability of the silyl group and the reactivity of the morpholine ring .
Propiedades
Número CAS |
197018-73-8 |
|---|---|
Fórmula molecular |
C14H31NOSi |
Peso molecular |
257.49 g/mol |
Nombre IUPAC |
dimethyl-morpholin-4-yl-octylsilane |
InChI |
InChI=1S/C14H31NOSi/c1-4-5-6-7-8-9-14-17(2,3)15-10-12-16-13-11-15/h4-14H2,1-3H3 |
Clave InChI |
GRRGQDAJISVGRD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC[Si](C)(C)N1CCOCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Thiazolidinone, 5-[(2-chlorophenyl)methylene]-4-thioxo-](/img/structure/B12565148.png)
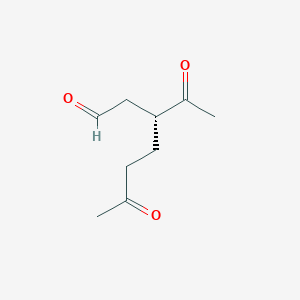
![Diethyl {[5-(chlorocarbonyl)thiophen-2-yl]methyl}phosphonate](/img/structure/B12565158.png)
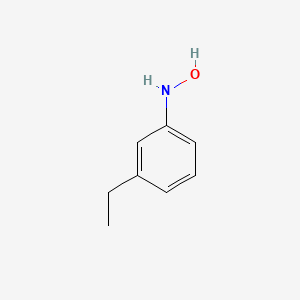


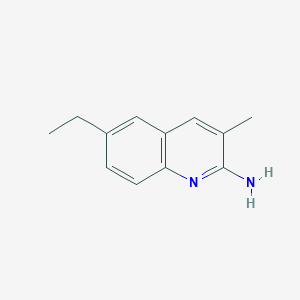

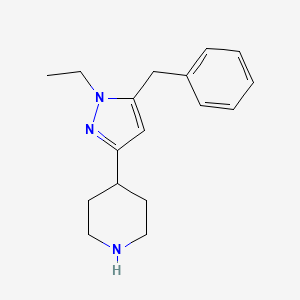

![2,2'-[(4-Methoxyphenyl)methylene]bis(3,5,6-trimethylphenol)](/img/structure/B12565205.png)
![Ethyl [3-(4-chlorobutanoyl)phenyl]acetate](/img/structure/B12565206.png)

